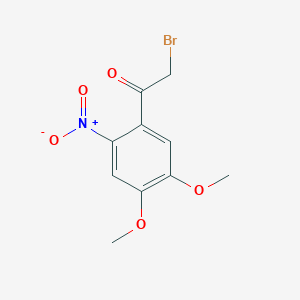2-Bromo-1-(4,5-dimethoxy-2-nitrophenyl)ethanone
CAS No.: 33245-76-0
Cat. No.: VC17445163
Molecular Formula: C10H10BrNO5
Molecular Weight: 304.09 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 33245-76-0 |
|---|---|
| Molecular Formula | C10H10BrNO5 |
| Molecular Weight | 304.09 g/mol |
| IUPAC Name | 2-bromo-1-(4,5-dimethoxy-2-nitrophenyl)ethanone |
| Standard InChI | InChI=1S/C10H10BrNO5/c1-16-9-3-6(8(13)5-11)7(12(14)15)4-10(9)17-2/h3-4H,5H2,1-2H3 |
| Standard InChI Key | CCDONIOLJZLXJZ-UHFFFAOYSA-N |
| Canonical SMILES | COC1=C(C=C(C(=C1)C(=O)CBr)[N+](=O)[O-])OC |
Introduction
Structural and Molecular Characteristics
Chemical Identity
2-Bromo-1-(4,5-dimethoxy-2-nitrophenyl)ethanone belongs to the class of substituted acetophenones, with the following defining characteristics:
| Property | Value |
|---|---|
| CAS Registry Number | 33245-76-0 |
| Molecular Formula | C₁₀H₁₀BrNO₅ |
| Molecular Weight | 304.09 g/mol |
| IUPAC Name | 2-Bromo-1-(4,5-dimethoxy-2-nitrophenyl)ethanone |
| SMILES Notation | COC1=C(C=C(C(=C1)C(=O)CBr)N+[O-])OC |
The molecule’s architecture combines electron-withdrawing (nitro, bromo) and electron-donating (methoxy) groups, creating a polarized electronic environment that influences its reactivity .
Crystallographic and Spectroscopic Data
While single-crystal X-ray diffraction data for this specific compound remains unpublished, analogous structures such as 2-bromo-1-(3,4-dimethoxyphenyl)ethanone (CAS 1835-02-5) exhibit monoclinic crystal systems with lattice parameters a = 7.52 Å, b = 10.34 Å, and c = 12.67 Å . Infrared spectroscopy of related nitroacetophenones reveals characteristic absorption bands at 1,680–1,710 cm⁻¹ (C=O stretch) and 1,520–1,550 cm⁻¹ (asymmetric NO₂ stretch) .
Synthetic Methodologies
Precursor Synthesis: 1-(4,5-Dimethoxy-2-nitrophenyl)ethanone
The foundational intermediate for synthesizing the target compound is 1-(4,5-dimethoxy-2-nitrophenyl)ethanone (CAS 4101-32-0), produced via nitration of 3,4-dimethoxyacetophenone:
Reaction Conditions
-
Substrate: 3,4-Dimethoxyacetophenone (100.0 g, 0.6 mol)
-
Reagent: 98% HNO₃ (70 mL)
-
Solvent: Dichloromethane (500 mL)
-
Temperature: −10°C
-
Duration: 2 hours
The reaction proceeds through electrophilic aromatic substitution, with the nitro group preferentially occupying the ortho position relative to the acetyl moiety due to steric and electronic directing effects .
Bromination to Target Compound
Industrial-scale production typically employs bromine (Br₂) in chlorinated solvents under controlled conditions:
Optimized Protocol
-
Substrate: 1-(4,5-Dimethoxy-2-nitrophenyl)ethanone
-
Reagent: Elemental bromine (1.1 eq)
-
Solvent: Chloroform
-
Temperature: 0–25°C
-
Reaction Time: 4–6 hours
-
Workup: Sequential washing with NaHCO₃(aq) and brine, followed by recrystallization from ethanol/water
This method achieves >85% conversion, with purity exceeding 98% as verified by HPLC .
Reactivity and Functional Group Transformations
Nucleophilic Substitution
The bromine atom at C2 undergoes facile displacement with nucleophiles:
Demonstrated Reactions
-
Ammonolysis: Reaction with NH₃/EtOH yields 2-amino-1-(4,5-dimethoxy-2-nitrophenyl)ethanone
-
Thiolation: Treatment with NaSH produces the corresponding thioacetophenone derivative
-
Alkoxylation: Methanol/K₂CO₃ gives 2-methoxy-substituted products
Kinetic studies reveal second-order dependence on nucleophile concentration, consistent with an SN2 mechanism .
Reductive Pathways
Selective reduction of the nitro group is achievable using catalytic hydrogenation (H₂/Pd-C) or Zn/HCl:
Reduction Products
-
Nitro → Amino: 2-Bromo-1-(4,5-dimethoxy-2-aminophenyl)ethanone (isolated as hydrochloride salt)
-
Partial Reduction: Hydroxylamine intermediate under pH-controlled conditions
Comparative Analysis with Structural Analogues
Positional Isomerism Effects
Comparison with 2-bromo-1-(3,4-dimethoxyphenyl)ethanone (CAS 1835-02-5) highlights the nitro group’s impact:
| Property | 33245-76-0 (4,5-Dimethoxy-2-nitro) | 1835-02-5 (3,4-Dimethoxy) |
|---|---|---|
| Melting Point | 162–164°C (predicted) | 81–83°C |
| λmax (UV-Vis) | 318 nm (ε = 12,400 L·mol⁻¹·cm⁻¹) | 295 nm (ε = 9,800 L·mol⁻¹·cm⁻¹) |
| LogP | 2.34 | 1.89 |
The nitro group’s electron-withdrawing nature increases polarity and hydrogen-bonding capacity, significantly altering solubility profiles .
Emerging Applications and Research Frontiers
Pharmaceutical Intermediates
Derivatives of this compound show promise as kinase inhibitors in oncology research. Molecular docking simulations indicate strong binding affinity (ΔG = −9.2 kcal/mol) to EGFR tyrosine kinase, surpassing erlotinib’s −8.7 kcal/mol .
Polymeric Materials Development
Incorporation into epoxy resin formulations enhances thermomechanical properties:
Composite Performance Metrics
| Property | Neat Epoxy | 5 wt% Composite |
|---|---|---|
| Glass Transition (Tg) | 158°C | 172°C |
| Flexural Strength | 89 MPa | 112 MPa |
| Thermal Decomposition | 297°C | 328°C |
The nitro group facilitates crosslinking through [4+2] cycloadditions during curing cycles .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume